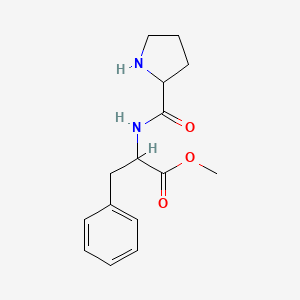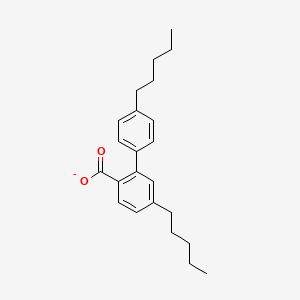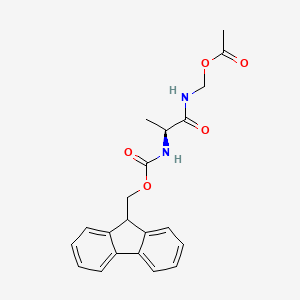![molecular formula C27H33Cl3N2O B14007089 1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol CAS No. 33565-64-9](/img/structure/B14007089.png)
1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with two 4-chlorophenyl groups and a dibutylaminoethanol moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Substitution with 4-Chlorophenyl Groups: The pyridine ring is then substituted with 4-chlorophenyl groups using a Friedel-Crafts alkylation reaction.
Attachment of the Dibutylaminoethanol Moiety: The final step involves the attachment of the dibutylaminoethanol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorobenzoyl)pyridine: Shares a similar pyridine ring structure but lacks the dibutylaminoethanol moiety.
4-Chlorophenyl-2-pyridyl ketone: Similar in structure but differs in the functional groups attached to the pyridine ring.
Uniqueness
1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
33565-64-9 |
|---|---|
Fórmula molecular |
C27H33Cl3N2O |
Peso molecular |
507.9 g/mol |
Nombre IUPAC |
1-[2,6-bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C27H32Cl2N2O.ClH/c1-3-5-15-31(16-6-4-2)19-27(32)22-17-25(20-7-11-23(28)12-8-20)30-26(18-22)21-9-13-24(29)14-10-21;/h7-14,17-18,27,32H,3-6,15-16,19H2,1-2H3;1H |
Clave InChI |
DPVUKGHJUIYJKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC(C1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)
![N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14007007.png)
![Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B14007016.png)







![4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B14007053.png)


![N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide](/img/structure/B14007059.png)
